molecular formula C24H20N2O4S2 B2754088 2-(ethylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide CAS No. 922591-30-8

2-(ethylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide

Cat. No.: B2754088
CAS No.: 922591-30-8
M. Wt: 464.55
InChI Key: HZYMSMXEZQELKL-UHFFFAOYSA-N
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Description

2-(ethylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core with an ethylsulfonyl group and a thiazolyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Phenoxyphenyl Group: This step involves the coupling of the thiazole ring with a phenoxyphenyl moiety, often through a Suzuki coupling reaction.

    Attachment of the Benzamide Core: The benzamide core is introduced via an amidation reaction, where the thiazole derivative reacts with an appropriate benzoyl chloride.

    Addition of the Ethylsulfonyl Group: The final step involves the sulfonylation of the benzamide derivative using ethylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(ethylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The thiazole ring and phenoxyphenyl group are crucial for binding to the target site.

    Material Science: The compound’s structure contributes to its physical properties, such as thermal stability and solubility, which are important for its application in materials.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-1,3-thiazol-2-ol: Similar thiazole structure but with a methoxy group instead of a phenoxy group.

    4-(4-Fluorophenyl)-1,3-thiazol-2-ol: Contains a fluorophenyl group instead of a phenoxy group.

    4-(4-Methylthiophenyl)-1,3-thiazol-2-ol: Features a methylthio group in place of the phenoxy group.

Uniqueness

2-(ethylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide is unique due to the combination of its ethylsulfonyl group and phenoxyphenyl-thiazole structure, which imparts specific chemical and physical properties not found in the similar compounds listed above.

Properties

IUPAC Name

2-ethylsulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S2/c1-2-32(28,29)22-11-7-6-10-20(22)23(27)26-24-25-21(16-31-24)17-12-14-19(15-13-17)30-18-8-4-3-5-9-18/h3-16H,2H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYMSMXEZQELKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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